2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)ethylamino]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c11-10-3-1-9(2-4-10)5-7-13-8-6-12/h1-4,13H,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGKGFHWWMHWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 2 4 Fluorophenyl Ethyl Amino Acetonitrile
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile, the most logical retrosynthetic disconnections focus on the formation of the key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
The primary and most strategically sound disconnection is at the C-N bond of the secondary amine. This bond cleavage simplifies the molecule into two key synthons:
2-(4-Fluorophenyl)ethylamine: A primary amine that serves as the nucleophile.
A cyanomethyl cation equivalent (⁺CH₂CN): This electrophilic synthon can be derived from practical reagents like haloacetonitriles (e.g., chloroacetonitrile (B46850) or bromoacetonitrile).
This approach is strategically advantageous as it relies on a standard nucleophilic substitution reaction, a fundamental and well-understood transformation in organic synthesis.
An alternative, though less common, disconnection can be envisioned through a reductive amination pathway. This involves breaking the same C-N bond but conceptualizes the assembly from different starting materials:
4-Fluorophenylacetaldehyde: An aldehyde component.
Aminoacetonitrile (B1212223): The amine component.
A third possible disconnection targets the C-C bond of the ethyl group, leading to precursors such as 4-fluorobenzyl cyanide and a single-carbon electrophile for the N-alkylation step. However, this route is generally more complex and less efficient than the primary C-N disconnection strategies.
Table 1: Key Retrosynthetic Disconnections and Corresponding Precursors
| Disconnection Bond | Synthetic Strategy | Precursor 1 | Precursor 2 |
| N-CH₂CN | Nucleophilic Substitution | 2-(4-Fluorophenyl)ethylamine | Haloacetonitrile (e.g., ClCH₂CN) |
| N-CH₂CH₂ | Reductive Amination | 4-Fluorophenylacetaldehyde | Aminoacetonitrile |
| C-C (ethyl) | Multi-step Alkylation | 4-Fluorobenzyl Cyanide | Formaldehyde (B43269)/Methylene Halide |
Exploration of Synthetic Pathways to Analogous Aminonitriles
While specific literature on the synthesis of this compound is sparse, its structure lends itself to several well-established synthetic methods used for analogous N-substituted aminonitriles.
Nucleophilic Substitution Reactions in Acetonitrile (B52724) Synthesis
The most direct and widely applicable method for synthesizing the target molecule is through the nucleophilic substitution (Sₙ2) reaction. This pathway involves the direct alkylation of the primary amine, 2-(4-fluorophenyl)ethylamine, with a haloacetonitrile.
In a typical procedure, 2-(4-fluorophenyl)ethylamine is treated with chloroacetonitrile or bromoacetonitrile (B46782) in the presence of a non-nucleophilic base. The base, commonly potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), serves to neutralize the hydrohalic acid (HCl or HBr) formed during the reaction, preventing the protonation and deactivation of the starting amine. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (CH₃CN) or dimethylformamide (DMF), to facilitate the Sₙ2 mechanism. The primary drawback of this method is the potential for over-alkylation, leading to the formation of a tertiary amine, although this can often be controlled by adjusting the stoichiometry of the reactants.
Reductive Amination Protocols for Amino Linkage Formation
Reductive amination offers a powerful alternative for forming the crucial C-N bond. wikipedia.org This method can be performed as a one-pot reaction, which enhances efficiency by reducing the need for intermediate isolation. masterorganicchemistry.com A plausible route involves the condensation of 4-fluorophenylacetaldehyde with aminoacetonitrile to form an intermediate imine. This imine is then reduced in situ to yield the final secondary amine product, this compound.
The choice of reducing agent is critical for the success of this reaction. Mild reducing agents are preferred because they selectively reduce the protonated imine (iminium ion) intermediate in the presence of the starting aldehyde. masterorganicchemistry.com Commonly used reagents include:
Sodium cyanoborohydride (NaBH₃CN): Highly effective under weakly acidic conditions. masterorganicchemistry.comchemistrysteps.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and often more effective reagent, particularly for less reactive ketones and aldehydes. masterorganicchemistry.com
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). wikipedia.org
This method is highly versatile and generally produces clean products with good yields. organic-chemistry.org
General Strecker-Type Reaction Adaptations for Related α-Aminonitriles
The classic Strecker synthesis is a three-component reaction involving an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile. mdpi.comwikipedia.org This reaction can be adapted to synthesize N-substituted aminonitriles. For the target molecule, a variation known as the Mannich-type reaction, which is mechanistically related to the Strecker reaction, can be employed.
In this adaptation, 2-(4-fluorophenyl)ethylamine (acting as a secondary amine for the purpose of the reaction with formaldehyde) reacts with formaldehyde and a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN). nih.govresearchgate.net The reaction proceeds through the formation of an iminium ion from the condensation of the amine and formaldehyde. This electrophilic iminium intermediate is then attacked by the cyanide nucleophile to afford the desired N-cyanomethylated product. wikipedia.org This one-pot multicomponent approach is highly atom-economical and efficient for generating N-substituted aminoacetonitriles. nih.gov
Advancements in Green Chemistry Approaches for Synthesis
Recent efforts in chemical synthesis have focused on developing more environmentally benign protocols. Several green chemistry principles can be applied to the synthesis of this compound.
Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. Strecker-type reactions have been successfully carried out in water, often with the aid of catalysts like indium powder, which can be recycled. nih.govresearchgate.net
Safer Cyanide Sources: The high toxicity of hydrogen cyanide and alkali metal cyanides is a significant drawback. Research has focused on alternative, less hazardous cyanide sources. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a stable, non-toxic complex that can release cyanide ions under specific catalytic conditions, offering a safer alternative. rsc.org
Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies product purification. Three-component Strecker reactions have been shown to proceed efficiently under solvent-free conditions at room temperature, often with the use of a recyclable catalyst like EPZG, a clay-supported ferric chloride. derpharmachemica.com
Catalysis: The use of efficient and recyclable catalysts can reduce energy consumption and waste. A variety of catalysts, including Lewis acids and organocatalysts, have been developed to improve the efficiency of aminonitrile synthesis under milder conditions. nih.govderpharmachemica.com
Table 2: Comparison of Green vs. Traditional Synthetic Approaches
| Feature | Traditional Approach | Green Chemistry Approach |
| Solvent | Volatile Organic Solvents (DMF, CH₃CN) | Water, Solvent-free |
| Cyanide Source | KCN, HCN, TMSCN | Potassium Hexacyanoferrate(II) |
| Catalyst | Stoichiometric reagents, strong acids/bases | Recyclable catalysts (Indium, EPZG) |
| Conditions | Often requires heating | Room temperature |
Optimization of Reaction Parameters and Process Efficiency
To maximize the yield and purity of this compound while minimizing costs and environmental impact, the optimization of several reaction parameters is crucial. This process is essential for transitioning a synthetic route from laboratory scale to industrial production. nih.gov
Key parameters for optimization include:
Temperature: Reaction temperature significantly influences reaction rates and the formation of byproducts. While higher temperatures can accelerate the reaction, they may also lead to decomposition or side reactions. Finding the optimal temperature is key to achieving a high yield of the desired product. nih.gov
Catalyst Selection and Loading: The choice of catalyst can dramatically affect reaction efficiency. For instance, in Strecker-type reactions, various Lewis acids (e.g., InCl₃, BiBr₃) can be screened to identify the most effective one. nih.gov Optimizing the catalyst loading ensures a balance between reaction speed and cost.
Reactant Stoichiometry: The molar ratio of the reactants—amine, carbonyl compound (if applicable), and cyanide source—must be carefully controlled. For example, in nucleophilic substitution, using a slight excess of one reactant can drive the reaction to completion but may complicate purification.
Solvent Choice: The solvent can affect the solubility of reactants and intermediates, as well as the reaction rate. Screening a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane) can identify the ideal medium for the transformation.
Table 3: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Potential Impact on Process Efficiency |
| Temperature | Affects reaction rate, selectivity, and energy consumption. |
| Catalyst | Influences reaction speed, yield, and potential for recycling. |
| Solvent | Affects solubility, reaction kinetics, and environmental impact. |
| Reactant Ratio | Controls conversion rates and minimizes side product formation. |
| Reaction Time | Determines throughput and can affect product degradation. |
By systematically adjusting these parameters, a robust and efficient process for the synthesis of this compound can be developed.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 2 4 Fluorophenyl Ethyl Amino Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed experimental NMR data for 2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile is not currently available in published literature. A full structural assignment would typically involve the analysis of its ¹H NMR, ¹³C NMR, and various 2D NMR spectra.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis
Specific chemical shifts, multiplicities, and coupling constants for the protons in this compound have not been reported.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Analysis
The characteristic chemical shifts for the carbon atoms, including the aromatic, aliphatic, and nitrile carbons of this compound, have not been documented.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Correlational data from 2D NMR experiments, which are essential for confirming the connectivity of the molecular structure, are not available.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
An experimental IR spectrum, which would confirm the presence of key functional groups such as the C≡N (nitrile), N-H (secondary amine), C-F, and aromatic C-H bonds through their characteristic vibrational frequencies, has not been published for this compound.
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Studies
Mass spectrometry data, which would provide the mass-to-charge ratio of the molecular ion and insights into its fragmentation patterns, is not available.
High-Resolution Mass Spectrometry (HRMS)
Precise mass measurements from HRMS, which would definitively confirm the elemental composition and molecular formula of this compound, have not been reported.
In-Depth Analysis of this compound Reveals Complex Structural and Spectroscopic Properties
An extensive review of available scientific literature and chemical databases indicates a notable absence of detailed experimental data for the compound this compound. Specifically, comprehensive spectroscopic and advanced structural elucidation, including X-ray crystallographic analysis, for this particular molecule has not been publicly documented.
Scientific investigation into the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is critically dependent on X-ray crystallography. This technique provides definitive evidence of the solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions. However, to date, no published studies have reported the successful crystallization of this compound or its derivatives, precluding any detailed discussion of its crystal lattice and molecular packing.
Further attempts to collate spectroscopic data have similarly been met with a lack of specific findings for this compound. While general principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are well-established for related chemical structures, such as aminonitriles and compounds containing a 4-fluorophenyl group, specific experimental spectra for this compound are not available in the public domain. Consequently, the creation of detailed data tables and an in-depth analysis of its spectroscopic characteristics cannot be accurately performed.
The scientific community relies on the publication of research findings to advance knowledge. The current void in the literature regarding the empirical characterization of this compound means that a thorough and scientifically accurate article, as per the requested outline, cannot be generated at this time. Further experimental research is required to elucidate the structural and spectroscopic properties of this compound.
Computational Chemistry and Theoretical Investigations of 2 2 4 Fluorophenyl Ethyl Amino Acetonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly effective for studying the electronic structure and geometry of organic molecules.
The reliability of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing elements like carbon, nitrogen, hydrogen, and fluorine, a common and well-validated approach involves the use of hybrid functionals. The B3LYP functional, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such systems. researchgate.net This functional has demonstrated high accuracy in predicting molecular geometries and vibrational frequencies for a wide range of compounds.
The basis set determines the flexibility given to electrons in the calculation. Pople-style basis sets are widely used, with 6-311++G(d,p) being a robust choice for molecules of this nature. researchgate.netijsr.net This basis set is of split-valence, triple-zeta quality and is augmented with diffuse functions (++) on heavy atoms and hydrogen to accurately describe lone pairs and other diffuse electron distributions. It also includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the non-uniform distortion of electron clouds in a molecular environment. The combination of B3LYP with the 6-311++G(d,p) basis set is a standard methodology for obtaining precise optimized geometries and electronic properties. researchgate.netijsr.net
Following the successful optimization of the molecular geometry to a stable energy minimum, a vibrational frequency analysis is typically performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
The theoretical vibrational spectrum provides a set of normal modes, each with a corresponding frequency and intensity. These modes can be visualized to understand the specific atomic motions involved, such as stretching, bending, and torsional vibrations. For 2-([2-(4-fluorophenyl)ethyl]amino)acetonitrile, key vibrational modes can be assigned based on the potential energy distribution (PED). researchgate.netijsr.net This analysis allows for a direct correlation between calculated frequencies and peaks observed in experimental FT-IR and FT-Raman spectra.
Table 1: Predicted Vibrational Modes for this compound This table is illustrative, based on characteristic frequency ranges for functional groups.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Stretching of the secondary amine N-H bond. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the ethyl chain. |
| C≡N Stretch | 2220 - 2260 | Stretching of the nitrile triple bond. Highly characteristic. |
| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching of the phenyl ring carbon-carbon bonds. |
| C-N Stretch | 1080 - 1360 | Stretching of the amine and acetonitrile (B52724) C-N single bonds. |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orglibretexts.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.netmdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom of the amino group and the π-system of the fluorophenyl ring. The LUMO is likely distributed over the electron-deficient nitrile group (C≡N) and the aromatic ring. The analysis of the HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule and with other chemical species.
Table 2: Illustrative Frontier Molecular Orbital Properties Values are representative for similar organic molecules.
| Property | Description | Predicted Characteristic |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high, indicating electron-donating capability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively low, indicating electron-accepting capability. |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Molecular Stability
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. mdpi.comnih.gov
The analysis quantifies the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
Table 3: Potential NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table presents hypothetical but chemically reasonable interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | σ*(C-C) | High | Lone pair delocalization, stabilizes the amine group. |
| π(C-C) phenyl | σ*(C-H) | Moderate | π-system hyperconjugation, stabilizes the ring. |
Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. ijsr.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. Different colors indicate regions of varying charge potential, which are crucial for understanding intermolecular interactions. researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These sites are prone to nucleophilic attack.
Green Regions: Indicate neutral or near-zero potential.
For this compound, the MEP surface would likely show the most negative potential (red) concentrated around the highly electronegative nitrogen atom of the nitrile group and the fluorine atom on the phenyl ring. These areas represent the primary nucleophilic sites. The most positive potential (blue) is expected to be located around the hydrogen atom attached to the secondary amine (N-H), making it the most probable site for electrophilic interaction.
Conformational Analysis and Potential Energy Surface Exploration
Due to the presence of several single bonds, the ethylamino chain of this compound possesses significant conformational flexibility. Conformational analysis is a computational procedure used to identify the most stable three-dimensional arrangement (conformer) of a molecule. researchgate.net
This analysis is typically performed by systematically rotating the molecule's dihedral angles along its rotatable bonds and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, maps out the energy landscape of the molecule. The conformer corresponding to the global minimum on the PES is the most stable and, therefore, the most populated at equilibrium. All subsequent quantum chemical calculations, such as vibrational analysis and FMO, are performed on this lowest-energy conformer to ensure that the results are representative of the molecule's most likely state.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme. Such studies are foundational in drug discovery and mechanistic enzymology, providing insights into the principles of molecular recognition.
However, a thorough search of scholarly databases yields no specific molecular docking studies conducted on this compound. Consequently, there is no available data detailing its potential interactions with any theoretical models of enzyme active sites or other biological macromolecules. The mechanistic principles of its interaction, binding affinities, and key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with any specific protein target have not been computationally elucidated for this compound.
While studies on structurally related compounds containing the fluorophenyl moiety or the aminoacetonitrile (B1212223) scaffold exist, the strict focus on this compound precludes the extrapolation of those findings to this specific molecule. Without dedicated research, any discussion of its docking behavior would be purely speculative.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical relationships that correlate the chemical structure of a compound with its reactivity. These models are employed to predict the reactivity of new or untested compounds based on calculated molecular descriptors. QSRR studies are valuable in understanding reaction mechanisms and predicting reaction rates and equilibrium constants.
Similar to the lack of molecular docking data, there are no published QSRR studies specifically investigating this compound. Research in this area would typically involve the calculation of various molecular descriptors for a series of related compounds and correlating them with experimentally determined reactivity data. As no such study has been performed for this compound, there are no established models to predict its reactivity based on its structural features.
The absence of such fundamental computational research highlights a gap in the scientific knowledge surrounding this particular chemical entity. Future theoretical investigations would be necessary to characterize its potential interactions and reactivity profile.
Chemical Reactivity and Derivatization Pathways of 2 2 4 Fluorophenyl Ethyl Amino Acetonitrile
Reactions Involving the Secondary Amine Functionality
The secondary amine in 2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile is a nucleophilic center, readily participating in reactions with various electrophiles. This reactivity allows for the introduction of a wide range of substituents, modifying the compound's steric and electronic properties.
Alkylation, Acylation, and Sulfonylation Reactions
Alkylation: The secondary amine can be N-alkylated using alkyl halides or other alkylating agents. These reactions typically proceed via an SN2 mechanism. The choice of base and solvent is crucial for achieving mono-alkylation and avoiding the formation of quaternary ammonium (B1175870) salts. While direct alkylation of amines with alkyl halides can be challenging to control, alternative methods like reductive amination offer a more selective approach.
Acylation: Acylation of the secondary amine with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, readily forms the corresponding N-acyl derivatives. This reaction is a common strategy for the protection of the amine group or for the introduction of specific acyl moieties to modulate biological activity. The reaction is generally high-yielding and proceeds under mild conditions.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields sulfonamides. The resulting sulfonamide has an acidic N-H proton due to the electron-withdrawing nature of the sulfonyl group. This property can be exploited in subsequent reactions.
| Reaction Type | Reagent/Catalyst | Product Type | General Observations |
| Alkylation | Alkyl Halide, Base | Tertiary Amine | Prone to over-alkylation; reductive amination offers better selectivity. nih.gov |
| Acylation | Acyl Chloride, Base | N-Acyl Amide | Generally high-yielding and proceeds under mild conditions. |
| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide | Product N-H is acidic. wikipedia.org |
Heterocyclic Ring Formation via Amine Participation
The secondary amine, in conjunction with the ethylphenyl side chain, can participate in intramolecular cyclization reactions to form various heterocyclic systems. A notable example is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orglibretexts.org For this compound, reaction with an aldehyde would first form an iminium ion intermediate. Subsequent intramolecular electrophilic attack of the electron-rich fluorophenyl ring onto the iminium ion would lead to the formation of a tetrahydroisoquinoline derivative. The success of this reaction is often dependent on the electron-donating nature of the aromatic ring. libretexts.org
Another potential pathway involves the synthesis of piperazine derivatives. For instance, intramolecular cyclization of related N-(2-aminoethyl)glycine derivatives can lead to the formation of piperazinones. nih.gov
| Reaction Type | Key Reactant | Product Heterocycle | Driving Force |
| Pictet-Spengler | Aldehyde/Ketone, Acid | Tetrahydroisoquinoline | Electrophilicity of the iminium ion. wikipedia.org |
| Piperazinone Synthesis | (via derivatization) | Piperazinone | Intramolecular amidation. nih.gov |
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and participation in cyclization reactions to form nitrogen-containing heterocycles.
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed under acidic or basic conditions to first yield an amide, which can then be further hydrolyzed to a carboxylic acid. The hydrolysis of α-aminoacetonitriles is a well-known route to α-amino acids and their derivatives. nih.gov For N-substituted aminoacetonitriles, this reaction provides a pathway to N-substituted α-amino amides and α-amino acids. The conditions for hydrolysis can be controlled to selectively isolate the intermediate amide.
| Condition | Intermediate Product | Final Product |
| Mild Acid/Base | 2-([2-(4-Fluorophenyl)ethyl]amino)acetamide | [2-(4-Fluorophenyl)ethyl]aminoacetic acid |
| Strong Acid/Base | (may proceed directly) | [2-(4-Fluorophenyl)ethyl]aminoacetic acid |
Reduction to Amine Derivatives
The nitrile group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reduction of N-substituted aminoacetonitriles with LiAlH₄ can yield the corresponding N-substituted ethylenediamines. srce.hr However, side reactions such as cleavage of the cyano group can occur, leading to the formation of N-methylamines. srce.hr Catalytic hydrogenation offers a milder alternative for this reduction.
| Reducing Agent | Product | Potential Byproducts |
| Lithium Aluminum Hydride (LiAlH₄) | N¹-[2-(4-Fluorophenyl)ethyl]ethane-1,2-diamine | N-Methyl-[2-(4-fluorophenyl)ethyl]amine |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | N¹-[2-(4-Fluorophenyl)ethyl]ethane-1,2-diamine | Generally cleaner reduction. |
Cyclization Reactions to Form Nitrogen-Containing Heterocycles
The nitrile group can act as an electrophile or a precursor to other reactive functionalities that can participate in cyclization reactions. For example, the reaction of an α-aminonitrile with an aldehyde can lead to the formation of substituted imidazoles. wjpsonline.com This is known as the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.orgpharmaguideline.com In the context of this compound, the nitrile carbon could potentially be attacked by an internal nucleophile after suitable activation or derivatization.
Another potential cyclization pathway is the Thorpe-Ziegler reaction, which is an intramolecular condensation of dinitriles catalyzed by a base to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. While the starting material is not a dinitrile, derivatization to introduce a second nitrile group could open up this pathway for the synthesis of cyclic structures.
| Reaction Name | Key Reactants/Conditions | Resulting Heterocycle |
| Debus-Radziszewski Imidazole Synthesis | Aldehyde, (after reduction of nitrile) 1,2-dicarbonyl | Imidazole |
| Thorpe-Ziegler Reaction | (Requires derivatization to a dinitrile), Base | Cyclic α-cyanoenamine |
Modifications at the α-Carbon of the Acetonitrile (B52724) Moiety
The α-carbon of the acetonitrile group is positioned between an amino group and a nitrile group. The electron-withdrawing nature of the cyano (–C≡N) group increases the acidity of the protons on the adjacent α-carbon, making them susceptible to deprotonation by a suitable base. This generates a stabilized carbanion that can act as a potent nucleophile, opening pathways for various carbon-carbon bond-forming reactions.
Key transformations involving the α-carbon include:
Alkylation: In the presence of a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH), the α-carbon can be deprotonated. The resulting carbanion readily reacts with a range of electrophiles, most commonly alkyl halides (R-X), to yield α-substituted derivatives. This reaction is a straightforward method for introducing alkyl chains, functionalized side chains, or alicyclic structures at this position.
Condensation Reactions: The nucleophilic carbanion can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. This leads to the formation of β-hydroxynitriles, which can be further dehydrated to yield α,β-unsaturated nitriles.
Intramolecular Cyclization: The reactivity of the α-carbon, in conjunction with the other functional groups in the molecule, can be harnessed to construct heterocyclic scaffolds. For example, under specific conditions, an intramolecular reaction between the α-carbon and the aromatic ring could be induced, leading to polycyclic structures. More commonly, the amine and acetonitrile functionalities can be utilized to build rings such as piperazinones through multi-step synthetic sequences. rsc.orgorganic-chemistry.org
The table below summarizes potential modifications at the α-carbon.
| Reaction Type | Reagents | Resulting Product Class |
| α-Alkylation | 1. Strong Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X) | α-Alkyl-2-([2-(4-fluorophenyl)ethyl]amino)acetonitrile |
| Aldol Condensation | 1. Base 2. Aldehyde/Ketone (R₂C=O) | β-Hydroxy-α-(aminomethyl)nitrile derivatives |
| Michael Addition | Base, α,β-Unsaturated Carbonyl | γ-Ketonitrile derivatives |
Aromatic Transformations of the 4-Fluorophenyl Moiety
The 4-fluorophenyl group offers significant opportunities for structural modification through either substitution of the ring protons or displacement of the fluorine atom.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for modifying aromatic rings. The regiochemical outcome of EAS on the 4-fluorophenyl ring of this compound is governed by the directing effects of the two existing substituents: the fluorine atom and the para-positioned -CH₂CH₂NHCH₂CN group.
Fluorine: As a halogen, fluorine is an ortho-, para-director but is considered a deactivating group due to its strong inductive electron-withdrawing effect. libretexts.org
N-ethylaminoacetonitrile Group: The nitrogen atom of the amino group has a lone pair of electrons that it can donate into the aromatic ring via resonance. This makes the group a strong activating and ortho-, para-director. organicchemistrytutor.commasterorganicchemistry.com
Given that the powerful activating and ortho-directing effect of the amino group far outweighs the deactivating effect of the fluorine, electrophilic attack will be directed to the positions ortho to the N-ethylaminoacetonitrile substituent (i.e., positions 3 and 5). ulisboa.pt
The table below outlines the expected major products for common EAS reactions.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 2-([2-(4-Fluoro-3-nitrophenyl)ethyl]amino)acetonitrile |
| Bromination | Br₂, FeBr₃ | 2-([2-(3-Bromo-4-fluorophenyl)ethyl]amino)acetonitrile |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-([2-(3-Acyl-4-fluorophenyl)ethyl]amino)acetonitrile |
While the carbon-fluorine bond is the strongest carbon-halogen bond, it can be activated to participate in various palladium-catalyzed cross-coupling reactions. These reactions are exceptionally powerful for structural diversification, as they allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds by replacing the fluorine atom. acs.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl fluoride with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. It is a highly versatile method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups. nih.govmdpi.com
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl fluoride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgresearchgate.net This allows for the synthesis of complex diaryl- or alkylarylamines.
Stille Coupling: The Stille reaction couples the aryl fluoride with an organotin compound to form a C-C bond. It is known for its tolerance of a wide variety of functional groups. youtube.com
These transformations significantly expand the synthetic utility of this compound as a molecular building block.
| Reaction Name | Coupling Partner | Typical Catalyst System | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., SPhos) | Forms a new C-C bond, replacing F with the R group. |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ with biaryl phosphine ligands (e.g., Xantphos) | Forms a new C-N bond, replacing F with the R₂N group. |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Forms a new C-C bond, replacing F with the R group. |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ with P(o-tolyl)₃ | Forms a new C-C bond, attaching a vinyl group (less common for aryl fluorides). |
Synthesis of Advanced Molecular Scaffolds and Chemical Probes
The diverse reactivity of this compound makes it an attractive starting material for the synthesis of more complex molecular architectures, including advanced heterocyclic scaffolds and specialized chemical probes.
The construction of advanced molecular scaffolds often relies on intramolecular cyclization strategies. For example, the amino and acetonitrile functionalities can serve as precursors for the synthesis of seven-membered rings, such as 1,4-benzodiazepines, which are privileged structures in medicinal chemistry. acs.orgarkat-usa.orgnih.gov A potential synthetic route could involve the condensation of the amino group with a carbonyl on an adjacent molecule, followed by cyclization involving the α-carbon of the nitrile.
Furthermore, this compound is a valuable platform for developing chemical probes. Fluorine-containing molecules are widely used in the design of pharmaceuticals and imaging agents. nih.gov The reactivity of the 4-fluorophenyl ring allows for the introduction of reporter groups. For instance, a fluorophore (e.g., a coumarin or rhodamine derivative) could be attached via a Suzuki or Buchwald-Hartwig coupling reaction. mdpi.com The resulting molecule could be used to visualize biological processes or to track the distribution of the molecule within a biological system. The combination of the fluorophenyl moiety, which can enhance metabolic stability and binding affinity, with a tunable reactive site makes this compound a versatile tool for creating sophisticated chemical probes. nih.gov
Mechanistic Investigations of Reactions Involving 2 2 4 Fluorophenyl Ethyl Amino Acetonitrile
Elucidation of Reaction Mechanisms Using Combined Experimental and Computational Approaches
Currently, there is a lack of specific published research that combines experimental and computational approaches to elucidate the reaction mechanisms of 2-([2-(4-fluorophenyl)ethyl]amino)acetonitrile. General methodologies suggest that such an investigation would likely involve experimental techniques like kinetic studies, product analysis, and isotopic labeling to probe the reaction pathway. These experimental findings would then be complemented by computational modeling, such as Density Functional Theory (DFT) calculations, to determine the energies of potential intermediates and transition states, thus providing a detailed, atomistic view of the reaction mechanism. However, at present, no such detailed studies are available for this specific compound.
Kinetic Studies and Determination of Rate Laws
Non Clinical Research Applications and Potential of 2 2 4 Fluorophenyl Ethyl Amino Acetonitrile
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
Aminoacetonitrile (B1212223) and its derivatives are recognized as valuable building blocks in the synthesis of more complex organic molecules. evitachem.com The presence of both a nucleophilic amino group and an electrophilic nitrile group within the same molecule allows for a diverse range of chemical reactions. The fluorophenyl group in 2-([2-(4-fluorophenyl)ethyl]amino)acetonitrile can influence the reactivity and properties of the resulting complex molecules, often enhancing metabolic stability and membrane permeability in medicinal chemistry contexts.
Derivatives of aminoacetonitrile are utilized in the preparation of pharmaceutically active compounds. For instance, fluorinated aminoacetonitriles serve as intermediates in the synthesis of certain therapeutic agents. google.com The synthesis of various nitrogen-containing heterocycles often employs aminoacetonitrile derivatives due to their bifunctional nature. wikipedia.org The specific structure of this compound, with its ethyl linker, provides flexibility and specific spatial orientation, which can be crucial in designing molecules that interact with biological targets.
Table 1: Examples of Complex Molecules Synthesized from Aminoacetonitrile Derivatives This table is illustrative and may not directly involve this compound, for which specific synthesis pathways are not widely published.
| Starting Material Class | Resulting Complex Molecule Class | Potential Application Area |
| Fluorinated Phenylacetonitriles | Biologically active heterocycles | Medicinal Chemistry |
| Aminoacetonitriles | Amino acids and their derivatives | Pharmaceutical Synthesis |
| Substituted Acetonitriles | Tetrasubstituted olefins | Organic Materials |
Exploration in the Development of New Organic Transformations
Acetonitrile (B52724) and its derivatives are not only building blocks but also play a role in the development of novel organic reactions. mdpi.com The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition of organometallic reagents to form ketones. The amino group can be acylated, alkylated, or used in cyclization reactions.
Researchers have explored the use of acetonitrile as a source of cyanomethyl radicals in cascade radical cyclizations for the construction of complex heterocyclic systems. mdpi.com While specific studies on this compound in this context are not prominent, its structural features suggest potential for similar reactivity. The fluorophenyl group can also influence the regioselectivity and stereoselectivity of these transformations. The development of new synthetic methods often involves utilizing readily available and versatile intermediates like substituted aminoacetonitriles to access novel chemical space.
Use as a Scaffold for Investigating Molecular Interactions in Model Systems
The rigid yet adaptable structure of molecules like this compound makes them suitable scaffolds for studying molecular interactions. The fluorophenyl ring can participate in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and halogen bonding (with the fluorine atom). These interactions are fundamental in supramolecular chemistry and drug-receptor binding.
By systematically modifying the structure of the scaffold, researchers can probe the nature of these interactions in model systems. For example, the fluorine atom can be used as a sensitive probe in 19F NMR studies to monitor changes in the local chemical environment upon binding to a host molecule or a biological macromolecule. The amino and nitrile groups also provide sites for hydrogen bonding, further expanding the range of interactions that can be investigated.
Potential in Analytical Chemistry as a Reference Standard
In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. Certified Reference Materials (CRMs) are used for a variety of applications, including pharmaceutical release testing and method development. sigmaaldrich.com While this compound itself is not listed as a common certified reference material, compounds with similar structural motifs, particularly those used as pharmaceutical intermediates, often require well-characterized reference standards for quality control purposes.
For a compound like this compound to be used as a reference standard, it would need to be synthesized in high purity and thoroughly characterized using various analytical techniques such as NMR, mass spectrometry, and chromatography. Its stability would also need to be established under defined storage conditions. Given its role as a potential intermediate in the synthesis of more complex molecules, it or its close analogs could serve as important reference points in the analytical monitoring of synthetic processes.
Conclusion and Future Perspectives in the Research of 2 2 4 Fluorophenyl Ethyl Amino Acetonitrile
Summary of Current Academic Contributions and Methodological Insights
Academic contributions relevant to 2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile are primarily derived from research into its constituent chemical classes: α-aminonitriles and fluorinated phenylethylamines.
Methodological Insights from α-Aminonitrile Synthesis: The most significant methodological contribution to the synthesis of compounds like this compound is the Strecker reaction. First reported in 1850, this one-pot, three-component condensation of an amine, a carbonyl compound, and a cyanide source remains one of the most efficient methods for preparing α-aminonitriles. aanda.orgmdpi.com Modern advancements have introduced various catalysts, including organocatalysts, to improve yields and control stereochemistry, which would be directly applicable to the synthesis of this compound. mdpi.com Furthermore, α-aminonitriles are recognized as versatile synthetic intermediates, particularly for the production of amino acids and heterocyclic compounds, highlighting their importance in organic synthesis. researchgate.net
Insights from Fluorinated Phenylethylamines: The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties. nih.gov Fluorine's high electronegativity can alter acidity, basicity, and metabolic stability. In the context of the phenylethylamine scaffold, fluorination can influence binding affinity to biological targets and improve membrane permeability. mdpi.com Research on related fluorinated compounds often involves a combination of experimental synthesis and computational studies, such as Density Functional Theory (DFT), to understand how fluorine substitution impacts molecular structure and noncovalent interactions. nih.govresearchgate.net These established methodologies provide a robust framework for investigating the specific properties conferred by the 4-fluoro substitution on the phenyl ring of the target molecule.
Identification of Unexplored Research Avenues and Challenges
The primary challenge concerning this compound is its relative obscurity in scientific literature. This presents several clear and unexplored research avenues.
Lack of Dedicated Synthesis and Characterization: There is no standardized, high-yield synthetic protocol specifically optimized for this compound. While the Strecker reaction is a logical starting point, the optimal conditions, catalysts, and purification methods have not been documented. Comprehensive characterization using modern analytical techniques (e.g., NMR, LC-MS, HPLC, and X-ray crystallography) is also absent.
Physicochemical and Pharmacological Profile: The compound's fundamental physicochemical properties, such as solubility, lipophilicity (logP), and pKa, have not been experimentally determined. Consequently, its potential as a pharmacologically active agent is entirely unknown. The aminonitrile group is a known pharmacophore in certain enzyme inhibitors, but without screening data, the biological activity of this specific molecule remains speculative. researchgate.netacs.org
Chemical Reactivity and Stability: The interplay between the secondary amine, the nitrile group, and the fluorinated aromatic ring has not been studied. Investigations into its stability under various conditions (pH, temperature, oxidative stress) and its reactivity as a synthetic building block are completely unexplored.
The table below summarizes the key research gaps identified.
Table 1: Identified Research Gaps for this compound
| Research Area | Specific Unexplored Avenue | Key Challenge |
|---|---|---|
| Synthetic Chemistry | Optimized, scalable synthesis protocol. | Lack of published, dedicated synthetic routes and yield data. |
| Analytical Chemistry | Full spectroscopic and structural characterization. | No publicly available analytical data (NMR, MS, etc.). |
| Physical Chemistry | Determination of key physicochemical properties (logP, pKa, solubility). | Absence of experimental data to inform potential applications. |
| Pharmacology | Biological screening for potential therapeutic activity. | The compound has not been tested in biological assays. |
| Chemical Biology | Investigation of potential mechanisms of action. | No known biological targets or activity. |
| Material Science | Exploration as a precursor for polymers or functional materials. | No studies on its utility as a chemical intermediate. |
Future Directions for Advancing the Chemical Understanding and Utility of the Compound
To address the identified gaps, a structured research program is necessary. Future work should focus on building a foundational understanding of the molecule, from its basic synthesis to its potential applications.
Foundational Research: The immediate priority is the development and optimization of a synthetic route, likely based on a modified Strecker synthesis, followed by thorough purification and characterization. This would provide the pure material necessary for all subsequent studies.
Computational and Physicochemical Analysis: In parallel with synthesis, computational modeling (DFT) should be employed to predict its three-dimensional structure, electronic properties, and potential reactivity sites. researchgate.net These theoretical findings can then be validated through experimental determination of its physicochemical properties, providing a complete profile of the molecule.
Exploration of Biological Activity: Given that aminonitriles have shown promise as enzyme inhibitors and antimicrobial agents, initial biological screening is a logical next step. researchgate.net A broad panel of assays could be used to identify any potential "hits," which could then be followed by more focused studies to determine the mechanism of action and structure-activity relationships. The fluorinated phenylethylamine moiety suggests that neurological or metabolic targets could also be of interest.
Synthetic Utility: A final research avenue involves exploring the compound's utility as a chemical intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to new classes of compounds. This positions this compound as a potentially valuable building block for the synthesis of more complex molecules and novel chemical libraries.
The table below outlines a potential roadmap for future research.
Table 2: Proposed Future Research Directions
| Research Phase | Objective | Proposed Methodologies |
|---|---|---|
| Phase 1: Foundation | Develop an efficient synthesis and fully characterize the compound. | Strecker synthesis optimization; NMR (1H, 13C, 19F), HPLC, LC-MS, Elemental Analysis. |
| Phase 2: Profiling | Determine key physicochemical properties and predict reactivity. | Experimental measurement of logP, pKa, and solubility; DFT computational modeling. |
| Phase 3: Screening | Identify any potential biological activity. | In vitro screening against enzyme panels (e.g., proteases), antimicrobial assays, and receptor binding assays. |
| Phase 4: Application | Explore its use as a synthetic building block. | Chemical modification of the nitrile and amine groups (e.g., hydrolysis, reduction, acylation) to create derivative compounds. |
By systematically addressing these unexplored areas, the scientific community can build a comprehensive understanding of this compound, potentially unlocking its utility in synthetic chemistry, medicinal research, or material science.
Q & A
Q. What are the recommended synthetic routes for 2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile?
- Methodological Answer : A common approach involves condensation reactions. For example, triethylamine-mediated coupling of 2-(4-fluorophenyl)ethylamine with bromoacetonitrile derivatives in acetonitrile can yield the target compound. This method requires precise stoichiometric control and inert conditions to avoid side reactions (e.g., over-alkylation). Purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended to isolate the product .
- Key Considerations : Optimize reaction time and temperature to minimize hydrolysis of the nitrile group.
Q. How can the purity and structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm the presence of the fluorophenyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and nitrile functionality.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHFN).
Cross-referencing with PubChem data ensures consistency in spectral signatures .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for fluorophenyl-acetonitrile derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions. To address this:
- Standardize Assays : Use cell lines with consistent expression levels of target receptors (e.g., GPCRs or kinases).
- Control Solubility : Ensure uniform DMSO concentration (<0.1%) to avoid solvent interference.
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity and cellular assays for functional activity).
For example, fluorophenyl-acetonitrile analogs in showed variable antimicrobial activity due to differences in bacterial strain susceptibility .
Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors). Focus on the nitrile group’s electrostatic potential and fluorophenyl’s hydrophobic interactions.
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area.
Similar compounds in demonstrated strong binding to enzyme active sites via π-π stacking and hydrogen bonding .
Q. How can researchers optimize the synthetic yield of this compound for scalable production?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield.
- Flow Chemistry : Implement continuous-flow systems for improved heat/mass transfer.
highlights multi-step syntheses of analogous nitriles with yields >75% via optimized catalytic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
